molecular formula C19H20BrNO3S B238265 Quinuclidinyl-2-thienyl-4-bromobenzilate CAS No. 134637-07-3

Quinuclidinyl-2-thienyl-4-bromobenzilate

Cat. No.: B238265
CAS No.: 134637-07-3
M. Wt: 422.3 g/mol
InChI Key: JCEPJUVHFGPVHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinuclidinyl-2-thienyl-4-bromobenzilate is a synthetic anticholinergic compound characterized by a quinuclidinyl moiety linked to a benzilate ester group substituted with a 4-bromo-phenyl ring and a 2-thienyl ring. Its structure confers high affinity for muscarinic acetylcholine receptors (mAChRs), particularly the M1–M5 subtypes, making it a potent competitive antagonist.

Properties

CAS No.

134637-07-3

Molecular Formula

C19H20BrNO3S

Molecular Weight

422.3 g/mol

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl 2-(4-bromophenyl)-2-hydroxy-2-thiophen-2-ylacetate

InChI

InChI=1S/C19H20BrNO3S/c20-15-5-3-14(4-6-15)19(23,17-2-1-11-25-17)18(22)24-16-12-21-9-7-13(16)8-10-21/h1-6,11,13,16,23H,7-10,12H2

InChI Key

JCEPJUVHFGPVHP-UHFFFAOYSA-N

SMILES

C1CN2CCC1C(C2)OC(=O)C(C3=CC=C(C=C3)Br)(C4=CC=CS4)O

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)C(C3=CC=C(C=C3)Br)(C4=CC=CS4)O

Synonyms

2-thienyl-4-Br-QNB
quinuclidinyl-2-thienyl-4-bromobenzilate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Quinuclidinyl-2-thienyl-4-bromobenzilate belongs to a class of quinuclidinyl benzilate derivatives. Key analogues include:

3-Quinuclidinyl Benzilate (QNB, BZ): Structure: Lacks the 4-bromo and 2-thienyl substituents. Receptor Affinity: Binds non-selectively to mAChRs with sub-nanomolar affinity (Ki ~0.1–0.5 nM). Pharmacokinetics: Longer half-life due to absence of bromine, reducing metabolic clearance. Toxicity: Causes severe delirium at doses >0.1 mg/kg in humans.

Quinuclidinyl-4-iodobenzilate (QIB) :

  • Structure : Substitutes bromine with iodine.
  • Receptor Selectivity : Higher M3 subtype affinity (Ki = 0.08 nM) due to iodine’s larger atomic radius.
  • Metabolism : Increased hepatic clearance compared to brominated analogues.

Quinuclidinyl-2-furylbenzilate :

  • Structure : Replaces thienyl with a furyl group.
  • Binding Kinetics : Reduced mAChR affinity (Ki = 2.3 nM) due to weaker π-π interactions.

Data Table: Comparative Pharmacological Profiles

Compound mAChR Ki (nM) Metabolic Half-Life (h) LogP Key Structural Features
Quinuclidinyl-2-thienyl-4-bromobenzilate 0.4–1.2 6–8 3.8 4-Bromo, 2-thienyl, quinuclidinyl
3-Quinuclidinyl Benzilate (QNB) 0.1–0.5 12–16 2.5 Unsubstituted benzilate
Quinuclidinyl-4-iodobenzilate 0.08–0.3 4–6 4.2 4-Iodo, quinuclidinyl
Quinuclidinyl-2-furylbenzilate 2.3–3.1 3–5 2.9 2-Furyl, quinuclidinyl

Research Findings

  • Receptor Binding: The 4-bromo substitution in Quinuclidinyl-2-thienyl-4-bromobenzilate enhances hydrophobic interactions with mAChR transmembrane domains, increasing binding stability compared to non-halogenated analogues.
  • Metabolic Stability : The bromine atom slows oxidative metabolism by cytochrome P450 enzymes, extending half-life relative to QIB.
  • Neurotoxicity : The thienyl group may exacerbate central nervous system (CNS) effects due to enhanced penetration into lipid-rich neural tissues.

Notes on Provided Evidence

The Safety Data Sheet () references 2-(4-Bromophenyl)quinoline-4-carboxylic acid (CAS 103914-52-9), a structurally distinct compound with a quinoline core and carboxylic acid group. For accurate comparisons, studies on quinuclidinyl benzilate derivatives should be prioritized.

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